Welcome to the BenchChem Online Store!
molecular formula C22H28N2O3 B1676416 Methoxyfenozide CAS No. 161050-58-4

Methoxyfenozide

Cat. No. B1676416
M. Wt: 368.5 g/mol
InChI Key: QCAWEPFNJXQPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05530028

Procedure details

To a stirred solution of N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine (506 g, 2.14 mole) in methylene chloride (1.5 L) at 5° C. were simultaneously added solutions of 3,5-dimethylbenzoyl chloride (360 g, 2.14 moles) in methylene chloride (500 mL) and sodium hydroxide (50% aqueous, 171.2 g, 2.14 moles) diluted with water (400 mL), at such a rate that the temperature of the mixture did not exceed 10° C. Following the addition, the reaction mixture was allowed to reach room temperature and stirred continuously for 1 additional hour, whereupon the reaction mixture was diluted with methylene chloride (12 L), washed with water, dried over magnesium sulfate, filtered and stripped to give N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine (663 g), melting at 204°-204.5° C.
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
171.2 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:17])=[C:5]([CH:14]=[CH:15][CH:16]=1)[C:6]([NH:8][NH:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:7].[CH3:18][C:19]1[CH:20]=[C:21]([CH:25]=[C:26]([CH3:28])[CH:27]=1)[C:22](Cl)=[O:23].[OH-].[Na+]>C(Cl)Cl.O>[CH3:1][O:2][C:3]1[C:4]([CH3:17])=[C:5]([CH:14]=[CH:15][CH:16]=1)[C:6]([NH:8][N:9]([C:22](=[O:23])[C:21]1[CH:25]=[C:26]([CH3:28])[CH:27]=[C:19]([CH3:18])[CH:20]=1)[C:10]([CH3:13])([CH3:12])[CH3:11])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
506 g
Type
reactant
Smiles
COC=1C(=C(C(=O)NNC(C)(C)C)C=CC1)C
Step Two
Name
Quantity
360 g
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=C(C1)C
Step Three
Name
Quantity
171.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
12 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred continuously for 1 additional hour, whereupon the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5° C.
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
to reach room temperature
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C(=O)NN(C(C)(C)C)C(C2=CC(=CC(=C2)C)C)=O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 663 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05530028

Procedure details

To a stirred solution of N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine (506 g, 2.14 mole) in methylene chloride (1.5 L) at 5° C. were simultaneously added solutions of 3,5-dimethylbenzoyl chloride (360 g, 2.14 moles) in methylene chloride (500 mL) and sodium hydroxide (50% aqueous, 171.2 g, 2.14 moles) diluted with water (400 mL), at such a rate that the temperature of the mixture did not exceed 10° C. Following the addition, the reaction mixture was allowed to reach room temperature and stirred continuously for 1 additional hour, whereupon the reaction mixture was diluted with methylene chloride (12 L), washed with water, dried over magnesium sulfate, filtered and stripped to give N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine (663 g), melting at 204°-204.5° C.
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
171.2 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:17])=[C:5]([CH:14]=[CH:15][CH:16]=1)[C:6]([NH:8][NH:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:7].[CH3:18][C:19]1[CH:20]=[C:21]([CH:25]=[C:26]([CH3:28])[CH:27]=1)[C:22](Cl)=[O:23].[OH-].[Na+]>C(Cl)Cl.O>[CH3:1][O:2][C:3]1[C:4]([CH3:17])=[C:5]([CH:14]=[CH:15][CH:16]=1)[C:6]([NH:8][N:9]([C:22](=[O:23])[C:21]1[CH:25]=[C:26]([CH3:28])[CH:27]=[C:19]([CH3:18])[CH:20]=1)[C:10]([CH3:13])([CH3:12])[CH3:11])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
506 g
Type
reactant
Smiles
COC=1C(=C(C(=O)NNC(C)(C)C)C=CC1)C
Step Two
Name
Quantity
360 g
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=C(C1)C
Step Three
Name
Quantity
171.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
12 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred continuously for 1 additional hour, whereupon the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5° C.
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
to reach room temperature
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C(=O)NN(C(C)(C)C)C(C2=CC(=CC(=C2)C)C)=O)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 663 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.